molecular formula C15H9FO B2744859 4-Fluoro-2-(phenylethynyl)benzaldehyde CAS No. 1189207-30-4

4-Fluoro-2-(phenylethynyl)benzaldehyde

Cat. No. B2744859
CAS RN: 1189207-30-4
M. Wt: 224.234
InChI Key: DQWGIUIRDYPGKU-UHFFFAOYSA-N
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Description

4-Fluoro-2-(phenylethynyl)benzaldehyde (4FPEB) is a synthetic compound with a variety of applications in the scientific and medical fields. It is a versatile molecule that can be used in a range of synthetic and analytical processes, as well as being a potential therapeutic agent.

Scientific Research Applications

Radiopharmaceutical Synthesis

4-Fluoro-2-(phenylethynyl)benzaldehyde shows potential in radiopharmaceutical applications. Funke et al. (2006) demonstrated its utility in synthesizing 4-[18F]fluoro-benzylethers via reductive coupling reactions, which could be significant in the development of novel radiopharmaceuticals (Funke et al., 2006).

Anticancer Research

Lawrence et al. (2003) explored the synthesis of fluorinated benzaldehydes, including 4-Fluoro-2-(phenylethynyl)benzaldehyde, for creating fluoro-substituted stilbenes. These compounds showed potential in anticancer properties, highlighting the compound's relevance in cancer research (Lawrence et al., 2003).

Environmental Applications

Li et al. (2016) utilized 4-fluorobenzaldehyde, a related compound, in creating microporous polyaminal networks for carbon dioxide adsorption. This indicates the potential of 4-Fluoro-2-(phenylethynyl)benzaldehyde in environmental applications, particularly in carbon capture technologies (Li et al., 2016).

Organic Synthesis and Catalysis

Chen et al. (2018) discussed the use of benzaldehydes, including fluorinated variants, in Pd-catalyzed ortho C-H methylation and fluorination. This demonstrates the compound's application in advanced organic synthesis and catalysis (Chen et al., 2018).

properties

IUPAC Name

4-fluoro-2-(2-phenylethynyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO/c16-15-9-8-14(11-17)13(10-15)7-6-12-4-2-1-3-5-12/h1-5,8-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWGIUIRDYPGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(phenylethynyl)benzaldehyde

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